Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-
Description
Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a chemically modified nucleoside derivative. The 2'-deoxy modification removes the hydroxyl group at the 2'-position of the ribose sugar, while the 5'-hydroxyl is protected by a [(4-methoxyphenyl)diphenylmethyl] group. This bulky substituent serves as a protective group during oligonucleotide synthesis, preventing unwanted side reactions at the 5'-position . The compound’s structure is critical in synthetic biology and pharmaceutical research, where selective protection and controlled deprotection are essential for constructing nucleic acid analogs .
Properties
CAS No. |
51600-10-3 |
|---|---|
Molecular Formula |
C30H29N5O4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-25-24(36)16-26(39-25)35-19-34-27-28(31)32-18-33-29(27)35/h2-15,18-19,24-26,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,26+/m0/s1 |
InChI Key |
ACNCIYNRHCMEIP-JIMJEQGWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O |
Origin of Product |
United States |
Preparation Methods
Direct Tritylation of 2'-Deoxyadenosine
The most straightforward method involves direct protection of the 5'-hydroxyl group of 2'-deoxyadenosine using (4-methoxyphenyl)diphenylmethyl chloride. This approach is adapted from analogous tritylation procedures for 5'-O-dimethoxytrityl (DMT) protection.
Procedure :
- Starting Material : 2'-Deoxyadenosine is dissolved in anhydrous pyridine under inert atmosphere.
- Tritylating Agent : (4-Methoxyphenyl)diphenylmethyl chloride (1.2 equivalents) is added dropwise at 0°C.
- Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
- Workup : The reaction is quenched with methanol, diluted with dichloromethane, and washed with saturated sodium bicarbonate.
- Purification : Column chromatography (silica gel, 5–10% methanol in dichloromethane) yields the protected product.
Key Observations :
Sequential Protection via N6-Benzoylation
For applications requiring additional stability, the exocyclic amine of adenine is protected prior to tritylation.
Procedure :
- N6-Protection : 2'-Deoxyadenosine is treated with benzoyl chloride (2 equivalents) in pyridine, yielding N6-benzoyl-2'-deoxyadenosine.
- Tritylation : The N6-protected intermediate undergoes 5'-O-tritylation as described in Section 1.1.
- Deprotection : If required, the benzoyl group is removed using ammonium hydroxide/methanol.
Key Observations :
Sugar-Modification Approach
An alternative route modifies the sugar moiety before coupling to the adenine base, as seen in patents for 3'-deoxyadenosine derivatives.
Procedure :
- Sugar Preparation :
- Coupling to Adenine : The protected sugar is coupled to adenine using Vorbrüggen glycosylation (e.g., trimethylsilyl triflate as a catalyst).
Key Observations :
- Yield : 40–50% overall.
- Complexity : Requires multi-step synthesis but enables stereochemical control.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Trityl Group Stability
The (4-methoxyphenyl)diphenylmethyl group exhibits moderate stability under acidic conditions, requiring careful handling during deprotection. Use of buffered TBAF (tetrabutylammonium fluoride) in THF is recommended for selective cleavage.
Purification Challenges
Due to the hydrophobic trityl group, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is often necessary for high-purity isolates.
Scalability
Industrial-scale synthesis favors direct tritylation due to fewer steps and higher yields. Continuous flow systems have been explored to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methoxybenzyl chloride, nucleophiles or electrophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its purine base suggests possible applications in DNA and RNA research.
Medicine
In medicine, the compound’s structure indicates potential as a pharmaceutical agent. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base may interact with nucleic acids, affecting DNA and RNA synthesis. The methoxyphenyl group may interact with proteins, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Modifications and Protective Groups
The 5'-O-[(4-methoxyphenyl)diphenylmethyl] group distinguishes this adenosine derivative from analogs with other protective groups. Below is a comparative analysis:
Key Observations:
- Protective Group Chemistry : The [(4-methoxyphenyl)diphenylmethyl] group in the target compound is structurally distinct from the more common dimethoxytrityl (DMT) group . The absence of a second methoxy group may alter its acid lability, impacting deprotection efficiency during synthesis.
- Functional Impact: Unlike 5'-deoxy-5'-methylthioadenosine (MTA), which is a natural substrate for methylthioadenosine phosphorylase (MTAP) , the bulky trityl group in the target compound likely renders it resistant to enzymatic processing, enhancing metabolic stability .
Enzymatic Interactions and Metabolic Stability
- Adenylate Deaminase (AMPDA): 5'-deoxy-5'-substituted adenosines are typically deaminated by AMPDA. However, steric hindrance from the [(4-methoxyphenyl)diphenylmethyl] group in the target compound may reduce its susceptibility compared to smaller substituents (e.g., methylthio or fluoro groups) .
- Methylthioadenosine Phosphorylase (MTAP): MTA is cleaved by MTAP in polyamine metabolism . In contrast, the target compound’s bulky 5'-group prevents recognition by MTAP, limiting its role in salvage pathways but improving stability in biological systems .
Research Findings and Data
Biological Activity
Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a complex organic compound that belongs to the class of nucleoside analogs. Its unique structure integrates a purine base with additional functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, including its molecular characteristics, potential therapeutic applications, and relevant case studies.
Chemical Structure
- Molecular Formula : C45H45N5O5
- Molecular Weight : 800.886 g/mol
- IUPAC Name : (2R,3R,5S)-5-[(4-methoxyphenyl)-diphenylmethoxymethyl]-2-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yloxolan-3-ol
Structural Features
The compound features:
- A purine base , which is characteristic of nucleosides.
- A methoxyphenyl group that may enhance lipophilicity and facilitate cellular uptake.
- A diphenylmethyl moiety , which contributes to its stability and potential interactions with biological macromolecules.
Research indicates that adenosine analogs can exhibit various biological activities through several mechanisms:
- Nucleic Acid Interaction : The purine base suggests potential interactions with DNA and RNA, influencing their synthesis and function.
- Enzyme Modulation : Similar compounds have been shown to inhibit nucleoside transporters and enzymes involved in nucleotide metabolism, indicating therapeutic potential in diseases related to these pathways .
- Receptor Interactions : Adenosine derivatives often act on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
Therapeutic Potential
Preliminary studies suggest that this compound may have applications in:
- Cancer Therapy : By modulating nucleotide metabolism and influencing cell proliferation.
- Cardiovascular Diseases : As a vasodilator, it may help in conditions like hypertension.
- Neurological Disorders : Potential roles in neuroprotection and modulation of neurotransmitter release.
In Vitro Studies
- Cell Proliferation Assays : Studies have demonstrated that adenosine analogs can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways such as NF-κB and MAPK/ERK pathways .
- Transporter Inhibition : Research highlighted the ability of similar compounds to inhibit nucleoside transporters, which could be leveraged to enhance the efficacy of chemotherapeutic agents.
In Vivo Studies
- Animal Models : In rodent models, administration of adenosine analogs has shown promise in reducing tumor growth rates and improving survival rates in certain cancer types .
- Cardiovascular Effects : Studies indicated that these compounds could effectively lower blood pressure in hypertensive models through vasodilatory effects mediated by adenosine receptors .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Adenosine | C10H13N5O4 | Natural nucleoside |
| Guanosine | C10H13N5O5 | Contains ribose instead of deoxyribose |
| 5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxyguanosine | C45H45N5O5 | Enhanced stability due to additional methoxy groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
